cis-4-Methylcyclohexylammonium chloride cis-4-Methylcyclohexylammonium chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13856149
InChI: InChI=1S/C7H15N.ClH/c1-6-2-4-7(8)5-3-6;/h6-7H,2-5,8H2,1H3;1H
SMILES:
Molecular Formula: C7H16ClN
Molecular Weight: 149.66 g/mol

cis-4-Methylcyclohexylammonium chloride

CAS No.:

Cat. No.: VC13856149

Molecular Formula: C7H16ClN

Molecular Weight: 149.66 g/mol

* For research use only. Not for human or veterinary use.

cis-4-Methylcyclohexylammonium chloride -

Specification

Molecular Formula C7H16ClN
Molecular Weight 149.66 g/mol
IUPAC Name (4-methylcyclohexyl)azanium;chloride
Standard InChI InChI=1S/C7H15N.ClH/c1-6-2-4-7(8)5-3-6;/h6-7H,2-5,8H2,1H3;1H
Standard InChI Key GIRKJSRZELQHDX-UHFFFAOYSA-N
Canonical SMILES CC1CCC(CC1)[NH3+].[Cl-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

cis-4-Methylcyclohexylammonium chloride (C₇H₁₆ClN) consists of a cyclohexane ring with a methyl group and an ammonium chloride substituent in the cis configuration. The molecular weight is 149.66 g/mol, and its structure is characterized by a chair conformation where the methyl and ammonium groups occupy adjacent equatorial positions .

Spectral Data

Nuclear magnetic resonance (NMR) analysis of the precursor amine (cis-4-methylcyclohexylamine) reveals distinct proton environments:

  • ¹H NMR (400 MHz, CDCl₃): δ 3.78 (s, 4H), 2.02–1.92 (m, 1H), 1.82–1.79 (m, 1H), 1.54–1.4 (m, 8H), 1.11 (s, 6H), 1.02 (s, 3H) .
    These signals correlate with the cyclohexyl backbone and methyl group, confirming the cis stereochemistry.

Synthesis and Purification

Hydrogenation of 4-Methylphenylboronic Acid

The synthesis begins with the hydrogenation of 4-methylphenylboronic acid or its esters using a rhodium-carbon catalyst. Key parameters include:

ParameterCondition
Catalyst Loading4% Rh/C by weight
SolventTetrahydrofuran (THF)
Temperature80°C
Pressure2.0 MPa H₂
Reaction Time16 hours
Cis:Trans Ratio87:13
Yield76–85% after recrystallization

Recrystallization in methanol/water (1:5 w/w) enhances cis-isomer purity to >99.3% .

Amine Substitution and Salt Formation

The boronic acid intermediate undergoes amine substitution with sulfamic acid (1.3–2.5 equivalents) in THF, followed by alkaline hydrolysis (NaOH) to yield cis-4-methylcyclohexylamine. Neutralization with hydrochloric acid produces the ammonium chloride salt:
cis-4-Methylcyclohexylamine+HClcis-4-Methylcyclohexylammonium chloride\text{cis-4-Methylcyclohexylamine} + \text{HCl} \rightarrow \text{cis-4-Methylcyclohexylammonium chloride}
The final product is isolated via extraction with dichloromethane/isopropanol (8:1) and distillation, achieving >99.5% purity .

Physicochemical Properties

Thermal and Solubility Profiles

Data for the precursor amine (cis-4-methylcyclohexylamine) provide insights into the salt’s behavior:

PropertyValue
Boiling Point154°C
Density0.844 g/cm³
Refractive Index1.4550–1.4590
SolubilityMiscible in polar solvents (THF, dichloromethane)
pKa10.58 ± 0.70
The ammonium chloride derivative is expected to exhibit higher thermal stability and solubility in aqueous media due to ionic character .

Applications in Pharmaceutical Chemistry

Kinase Inhibitor Synthesis

The cis-4-methylcyclohexylamine moiety is a key structural component in kinase inhibitors, where its rigid conformation enhances target binding affinity. For example, derivatives of this amine have shown promise in modulating cyclin-dependent kinases (CDKs) and tyrosine kinases .

Chiral Resolution

The ammonium salt serves as a resolving agent for racemic mixtures in asymmetric synthesis. Its steric hindrance and hydrogen-bonding capacity enable enantiomeric separation of carboxylic acids and alcohols .

Regulatory and Industrial Status

The U.S. EPA lists cis-4-methylcyclohexylamine under the Substance Registry System (CAS 2523-56-0), but no specific regulations target the ammonium salt. Industrial-scale production (e.g., 5 kg batches) has been demonstrated, with rhodium catalyst reuse up to seven cycles, reducing costs by 40% .

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